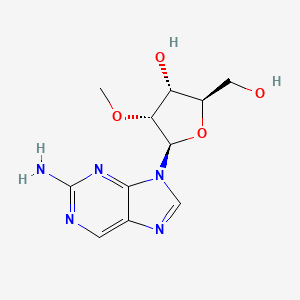

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

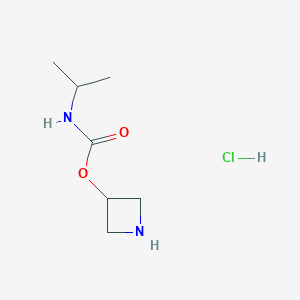

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is a derivative of 6-(Methylamino)purine, 6-methylade . It is a reagent for substitution of adenine nucleotide analogs containing a bicyclohexane ring system locked in northern conformation enhanced potency as py receptor antagonists . The CAS number is 274259-35-7 .

Synthesis Analysis

The synthesis of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE involves the reaction of the parent compound with various aldehydes . For example, when reacted with chloroacetaldehyde, 2-chloropropanal, bromomalonaldehyde, and a mixture of chloroacetaldehyde + malonaldehyde, different derivatives are formed . The yields of these reactions were moderate (14–20%) .Molecular Structure Analysis

The molecular formula of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is C11H15N5O4 . Its molecular weight is 281.27 . The MDL number is MFCD01630960 .Chemical Reactions Analysis

The chemical reactions involving 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE result in the formation of novel derivatives . These reactions involve the parent compound and various aldehydes .科学的研究の応用

Novel Derivative Synthesis

Virta, Holmstroem, Roslund, Mattjus, Kronberg, and Sjöholm (2004) synthesized four novel derivatives from 2-amino-9-(beta-D-ribofuranosyl)purine. These derivatives exhibited different fluorescence properties and quantum yields compared to the starting compound. This research expands the potential applications of purine derivatives in fluorescence-based techniques (Virta et al., 2004).

Acid-Catalyzed Hydrolysis

Hovinen, Shugar, and Lönnberg (1990) studied the hydrolytic decomposition of 2-amino- and 2-methyl-9-(B-D-ribofuranosyl)purines under acidic conditions, revealing insights into the chemical stability and reaction pathways of these compounds (Hovinen, Shugar, & Lönnberg, 1990).

Selenium Analog Synthesis

Wise and Townsend (1986) synthesized a selenium analog of the cytokinin 6-(3-Methyl-2-Butenylamino)-2-Methylthio-9-(β-D-Ribofuranosyl)Purine. This research is significant for understanding the role of selenium in nucleoside activity (Wise & Townsend, 1986).

Synthesis for Antiviral Activity

Westover, Revankar, Robins, Madsen, Ogden, North, Mancuso, Rousseau, and Stephen (1981) synthesized several 9-beta-D-ribofuranosylpurine-6-carboxamides to examine their antiviral efficacy. Some compounds showed significant in vitro antiviral activity at non-toxic levels (Westover et al., 1981).

Synthesis for Mechanism-Based Inhibition

Robins, Samano, Zhang, Balzarini, De Clercq, Borchardt, Lee, and Yuan (1992) investigated 2'- and 3'-methyleneadenosine analogs of 2-amino-6-chloro-9-(beta-D-ribofuranosyl)purine as inhibitors of S-adenosyl-L-homocysteine hydrolase, revealing potential applications in anticancer and antiviral therapies (Robins et al., 1992).

作用機序

特性

IUPAC Name |

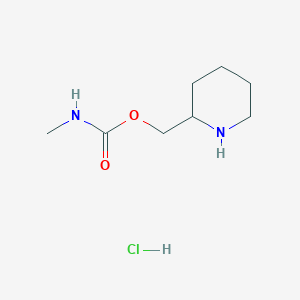

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKXGJSZRSHLBF-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)